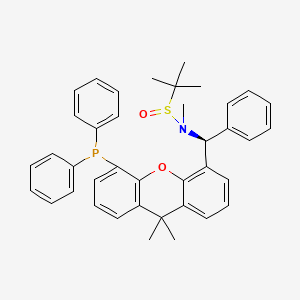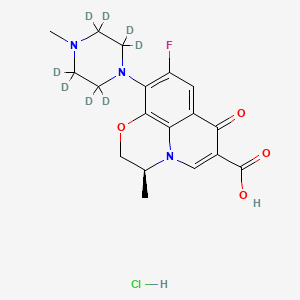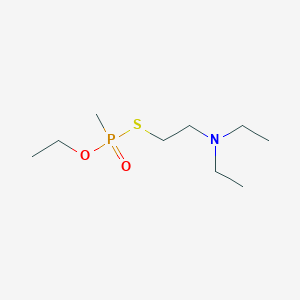
Edemo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Like most agents in the V-series, with the exception of VX, Edemo has not been extensively studied outside of military science . It is theorized that the so-called “second-generation” V-series agents, including this compound, originated from a Cold War-era Russian chemical weapons development program .
Preparation Methods
The preparation of organometallic compounds, such as Edemo, typically involves the reaction of a metal with an organic halide . This method is convenient for preparing organometallic compounds of reasonably active metals like lithium, magnesium, and zinc . The reaction conditions often require inert, slightly polar media, such as diethyl ether or tetrahydrofuran, to ensure solubility and prevent reactions with moisture, oxygen, and carbon dioxide
Chemical Reactions Analysis
Edemo, being an organophosphorus compound, undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include alkylating agents, halides, and metal hydrides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with alkylating agents can yield alkylated derivatives, while reduction reactions may produce simpler organophosphorus compounds .
Scientific Research Applications
Due to its classification as a nerve agent, Edemo’s scientific research applications are primarily focused on chemical warfare and defense . Research in this area includes the development of detection methods, antidotes, and protective measures against nerve agents . Additionally, studies on the toxicology and environmental impact of this compound contribute to the broader understanding of chemical warfare agents and their effects .
Mechanism of Action
Edemo exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and central nervous system structures . The molecular targets of this compound include cholinergic receptors and acetylcholinesterase, which are critical components of the cholinergic system .
Comparison with Similar Compounds
Edemo is similar to other V-series nerve agents, such as VX, VE, VG, and VM . These compounds share a common mechanism of action and similar lethal dose levels . this compound is unique in its specific chemical structure and the conditions under which it was developed . The second-generation V-series agents, including this compound, are known to cause comas in addition to the standard seizures associated with nerve agents .
Properties
CAS No. |
21770-86-5 |
|---|---|
Molecular Formula |
C9H22NO2PS |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C9H22NO2PS/c1-5-10(6-2)8-9-14-13(4,11)12-7-3/h5-9H2,1-4H3 |
InChI Key |
BKWMHKJLXIRTAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSP(=O)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



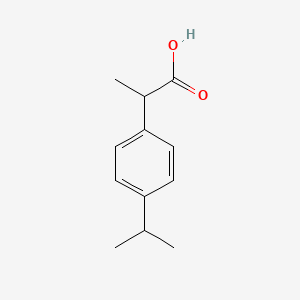
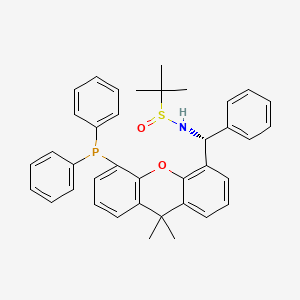

![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)

![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
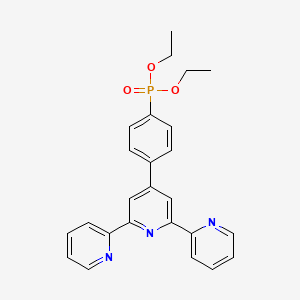
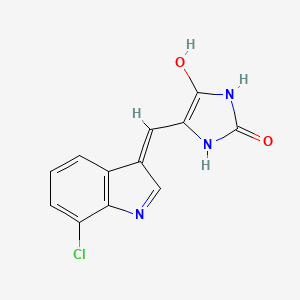
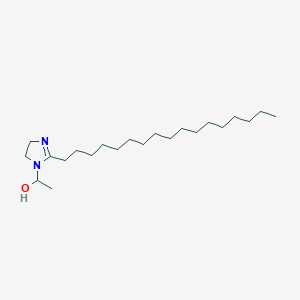
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)
